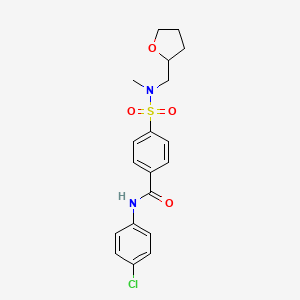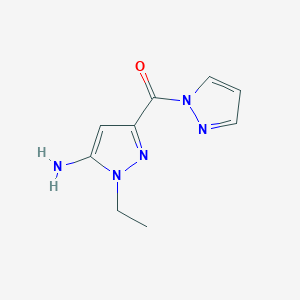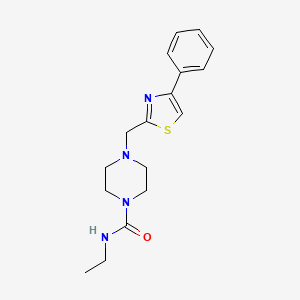
N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C11H15NO5S and its molecular weight is 273.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a compound that has been studied for its potential applications in chemical synthesis and modifications. Research has explored its utilization in the creation of 1,2,4-triazine derivatives through the reaction of thioacylated amino acid esters with hydrazine hydrate. This process involves the use of Lawesson's Reagent for thionation, leading to ring-closure reactions that yield triazine derivatives. The structural proofs of these derivatives were obtained through comprehensive NMR spectroscopy, indicating the compound's utility in generating novel chemical entities (Andersen, Ghattas, & Lawesson, 1983).
Herbicide Efficacy and Environmental Impact
In the context of agriculture, studies have focused on the interaction of herbicides with various amino acids, including this compound. For instance, research into the transport of residual and contact herbicides through field lysimeters indicated that even strongly sorbed chemicals like glyphosate and glufosinate could move quickly to groundwater due to preferential flow. This highlights the environmental considerations and the need for careful management of such compounds in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Interaction with Insecticide-Herbicide Combinations
The compound has also been part of studies examining the synergistic effects of insecticide-herbicide combinations on crops like soybeans. Research has shown that certain combinations can significantly reduce crop yield and plant population, emphasizing the importance of understanding chemical interactions for effective pest management strategies (Hayes, Yeargan, Witt, & Raney, 1979).
Glycine Conjugate Synthesis
This compound's relevance extends to the synthesis of glycine conjugates, where it has been used in procedures aimed at improving the efficiency of producing such conjugates. These methodologies are crucial for the large-scale preparation of specific glycine conjugates, offering a pathway to high-purity and high-yield outcomes (Tserng, Hachey, & Klein, 1977).
Propiedades
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-10-7-5-4-6-9(10)12(8-11(13)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLDFGZRPXMCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)
![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)

![2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2547110.png)



![7-acetyl-2-((3-nitrobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2547118.png)



![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)
![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)
![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)
